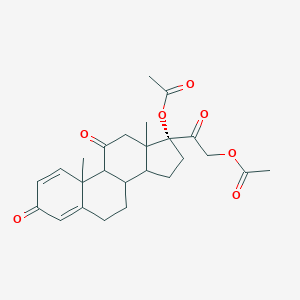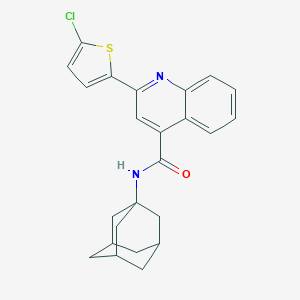![molecular formula C23H17BrN6OS B333154 2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE](/img/structure/B333154.png)
2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE is a complex organic compound that features a benzotriazole moiety linked to a triazole ring, which is further connected to a bromophenyl ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the initial formation of the benzotriazole moiety, followed by its attachment to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism by which 2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE exerts its effects involves its interaction with specific molecular targets. The benzotriazole and triazole rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
- 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Uniqueness
What sets 2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE apart is the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Propriétés
Formule moléculaire |
C23H17BrN6OS |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C23H17BrN6OS/c24-17-12-10-16(11-13-17)21(31)15-32-23-27-26-22(30(23)18-6-2-1-3-7-18)14-29-20-9-5-4-8-19(20)25-28-29/h1-13H,14-15H2 |
Clé InChI |
NJSYDGANKOMYAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)CN4C5=CC=CC=C5N=N4 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)CN4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B333071.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B333074.png)
![3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B333075.png)
![3-[5-methyl-3-oxo-4-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-2-yl]benzoic acid](/img/structure/B333076.png)
![3-bromo-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333077.png)
![3-bromo-5-(4-bromophenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333078.png)

![methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate](/img/structure/B333083.png)
![propyl 4-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B333085.png)

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333087.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B333088.png)
![isopropyl 2-[(cyclopentylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333089.png)
![5-(4-bromophenyl)-N-(4-chlorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333095.png)
